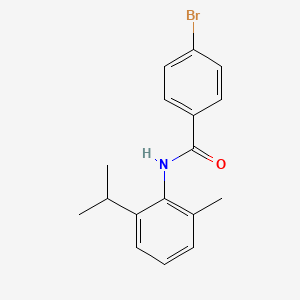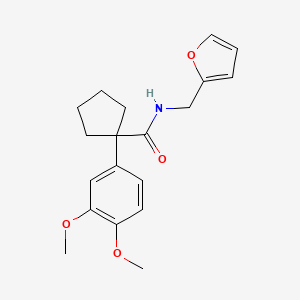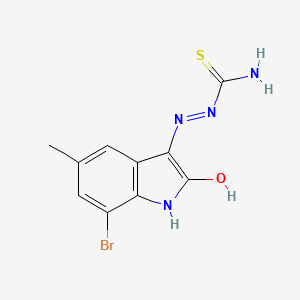
7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated.
Applications De Recherche Scientifique
7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone has been studied for its potential applications in scientific research. One area of interest is its potential as an antitumor agent. Studies have shown that this compound has cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that this compound has activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The mechanism of action of 7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood. However, studies have suggested that this compound may act by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
Studies have shown that this compound has interesting biochemical and physiological effects. For example, this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone in lab experiments is its cytotoxic activity against cancer cells. This makes it a potentially useful compound for studying the mechanisms of cancer cell death. Additionally, the antimicrobial activity of this compound makes it a potentially useful compound for studying the mechanisms of bacterial cell death. One limitation of using this compound in lab experiments is its potential toxicity to normal cells. Therefore, careful dose-response studies are necessary to determine the optimal concentration for use in experiments.
Orientations Futures
There are several future directions for the study of 7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone. One area of interest is the development of derivatives of this compound with improved cytotoxic and antimicrobial activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Finally, studies are needed to determine the potential of this compound as a therapeutic agent for the treatment of cancer and infectious diseases.
Méthodes De Synthèse
The synthesis of 7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone involves the reaction of 7-bromo-5-methyl-1H-indole-2,3-dione with thiosemicarbazide in the presence of a catalyst. The resulting compound has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry.
Propriétés
IUPAC Name |
(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4OS/c1-4-2-5-7(6(11)3-4)13-9(16)8(5)14-15-10(12)17/h2-3,13,16H,1H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXSPGICKJYLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=S)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[(dipropylamino)methyl]-4-hydroxy-2-methyl-6-quinolinyl}ethanone](/img/structure/B5692148.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5692149.png)
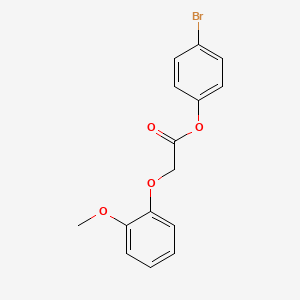
![8-[3-(methylthio)propanoyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692165.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5692166.png)
![2-(ethylamino)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5692173.png)
![1-acetyl-N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-4-piperidinecarboxamide hydrochloride](/img/structure/B5692192.png)
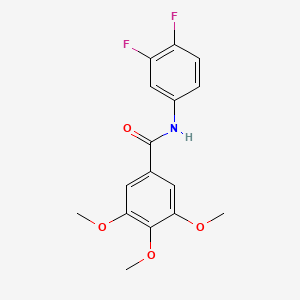

![(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)
